2',4',6',3,4-Pentahydroxychalcone
2',4',6',3,4-Pentahydroxychalcone
2',3,4,4',6'-pentahydroxychalcone is a member of the class of chalcones that is chalcone substituted by hydroxy groups at positions 2', 3, 4, 4', and 6'. It derives from a chalcone. It is a conjugate acid of a 2',3,4,4',6'-pentahydroxychalcone(1-).
belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, is considered to be a flavonoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. can be biosynthesized from trans-chalcone.
belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, is considered to be a flavonoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. can be biosynthesized from trans-chalcone.
Brand Name:
Vulcanchem
CAS No.:
73692-51-0
VCID:
VC0192059
InChI:
InChI=1S/C15H12O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1-7,16-17,19-21H/b4-2+
SMILES:
C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O
Molecular Formula:
C15H12O6
Molecular Weight:
288.25 g/mol
2',4',6',3,4-Pentahydroxychalcone
CAS No.: 73692-51-0
Natural Products
VCID: VC0192059
Molecular Formula: C15H12O6
Molecular Weight: 288.25 g/mol
CAS No. | 73692-51-0 |
---|---|
Product Name | 2',4',6',3,4-Pentahydroxychalcone |
Molecular Formula | C15H12O6 |
Molecular Weight | 288.25 g/mol |
IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C15H12O6/c16-9-6-13(20)15(14(21)7-9)11(18)4-2-8-1-3-10(17)12(19)5-8/h1-7,16-17,19-21H/b4-2+ |
Standard InChIKey | CRBYNQCDRNZCNX-DUXPYHPUSA-N |
Isomeric SMILES | C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O)O |
SMILES | C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O |
Canonical SMILES | C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O)O |
Description | 2',3,4,4',6'-pentahydroxychalcone is a member of the class of chalcones that is chalcone substituted by hydroxy groups at positions 2', 3, 4, 4', and 6'. It derives from a chalcone. It is a conjugate acid of a 2',3,4,4',6'-pentahydroxychalcone(1-). belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. Thus, is considered to be a flavonoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. can be biosynthesized from trans-chalcone. |
Synonyms | Eriodictyol chalcone |
PubChem Compound | 5461154 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume